molecular formula C8H12F2O3 B6609281 2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid CAS No. 2141341-90-2

2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid

Cat. No.: B6609281
CAS No.: 2141341-90-2
M. Wt: 194.18 g/mol
InChI Key: IRNRBOPHGGYRFW-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid is a fluorinated carboxylic acid derivative characterized by a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and a methoxyacetic acid side chain.

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-13-6(7(11)12)5-2-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNRBOPHGGYRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid typically involves the following steps:

    Formation of the Difluorocyclopentyl Intermediate: The starting material, cyclopentene, undergoes fluorination to introduce the difluoro groups, resulting in 3,3-difluorocyclopentene.

    Addition of the Methoxyacetic Acid Moiety: The difluorocyclopentyl intermediate is then reacted with methoxyacetic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorocyclopentyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The difluorocyclopentyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyacetic acid moiety can also play a role in modulating the compound’s activity and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid with its analogues:

Compound Name Molecular Formula Molecular Weight Substituents/Backbone Key Features
This compound C₈H₁₁F₂O₃ 202.17 Cyclopentyl (3,3-diF), methoxyacetic acid Rigid cyclopentyl backbone; electronegative fluorine atoms enhance stability
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid C₁₀H₈F₄O₃ 252.16 Aromatic (3-F, 5-CF₃), methoxyacetic acid Planar aromatic ring with strong electron-withdrawing CF₃ group; potential for π-π interactions
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid C₁₀H₁₁ClO₄ 230.64 Aromatic (2-Cl, 3,4-OMe), acetic acid Chlorine and methoxy groups increase lipophilicity; used in pharmaceutical research
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid C₁₀H₁₀F₂O₄ 232.18 Aromatic (3-OCHF₂, 4-OMe), acetic acid Difluoromethoxy group improves metabolic resistance; stable under room temperature
2-(3-Methoxybiphenyl-2-yl)acetic acid C₁₅H₁₄O₃ 242.27 Biphenyl (3-OMe), acetic acid Extended conjugation; potential for enhanced binding affinity in drug design
Key Observations:
  • Backbone Flexibility : The cyclopentyl core in the target compound introduces conformational rigidity compared to planar aromatic analogues, which may influence receptor binding or solubility .
  • For example, the difluoromethoxy group in enhances oxidative stability compared to methoxy .
  • Molecular Weight : Aromatic derivatives (e.g., biphenyl in ) have higher molecular weights, which may impact bioavailability.

Biological Activity

2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid (CAS No. 2141341-90-2) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and data tables.

The compound features a cyclopentyl structure with difluoromethyl and methoxy functional groups. Its molecular formula is C8H10F2O3, and it is classified as an acetic acid derivative. The presence of fluorine atoms is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies suggest that it may exert effects on metabolic processes and cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For instance, methoxyacetic acid (MAA), a related compound, has demonstrated the ability to induce apoptosis in prostate cancer cells by activating caspases and inhibiting histone deacetylases (HDACs) . This suggests that this compound may have similar apoptotic effects.
  • Cell Cycle Arrest : Research indicates that MAA causes cell cycle arrest at the G1 phase in cancer cells. This is achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs), leading to inhibited progression into the S phase . The potential for this compound to affect cell cycle dynamics warrants further investigation.

Data Table: Comparative Biological Activities

Compound NameCAS NumberCell Line TestedAssay TypeMain Findings
Methoxyacetic Acid12251LNCaPApoptosis AssayInduces apoptosis; activates caspases
C4-2BCell Cycle AnalysisArrests at G1 phase; decreases S phase population
PC-3Viability AssayDose-dependent inhibition of cell growth
DU-145Gene ExpressionAlters expression of apoptosis-related genes
This compound2141341-90-2TBDTBDTBD (to be determined through further studies)

Case Studies

While specific case studies focusing solely on this compound are not available at this time, examining the effects of methoxyacetic acid provides a relevant framework for understanding potential outcomes:

  • Study on Prostate Cancer : Research demonstrated that MAA inhibited growth in prostate cancer cells by inducing apoptosis and causing cell cycle arrest . The implications suggest that similar mechanisms may be present in this compound.

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